![molecular formula C7H6N4O B12863785 [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique triazole and pyridine rings, which contribute to its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the compound under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and sustainable methodologies, such as microwave irradiation and green solvents, suggests potential for industrial applications.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different biological activities and potential therapeutic applications.
科学的研究の応用
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammatory and proliferative processes . By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Shares a similar triazole ring structure but differs in its biological activities and applications.
[1,2,4]Triazolo[1,5-a]pyridine: Another related compound with distinct pharmacological properties and uses.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide is unique due to its specific combination of triazole and pyridine rings, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to act as an inhibitor for multiple enzymes and receptors sets it apart from other similar compounds.
特性
分子式 |
C7H6N4O |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-1-2-11-4-9-10-6(11)3-5/h1-4H,(H2,8,12) |
InChIキー |
GPDPZIAAHSPAMB-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NN=C2C=C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


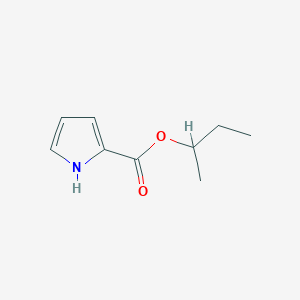

![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
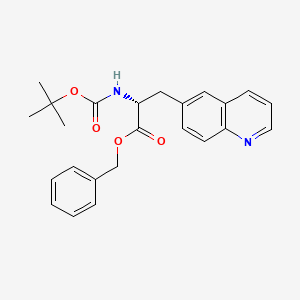
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
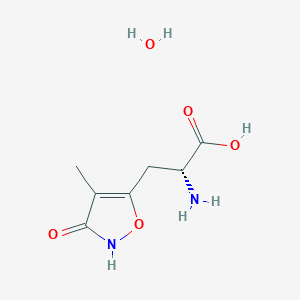
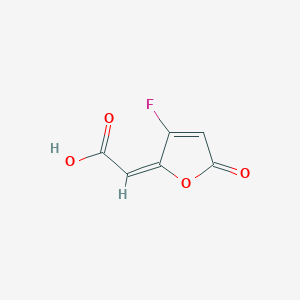
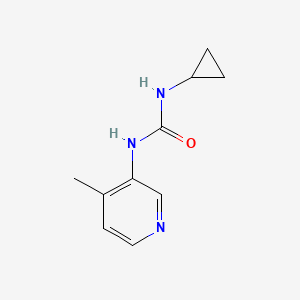
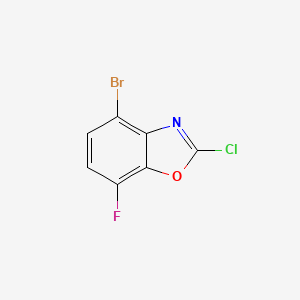
![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
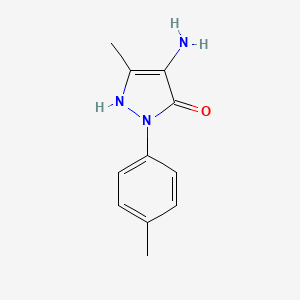
![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)

